Boc-Ser-OBzl

Catalog No.
S679872
CAS No.
59524-02-6
M.F
C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
C5H11NO2S
M. Wt
295.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser-OBzl

CAS Number

59524-02-6

Product Name

Boc-Ser-OBzl

IUPAC Name

benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C5H11NO2S
CH3S(CH2)2CH(NH2)COOH
C5H11NO2S

Molecular Weight

295.33 g/mol

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1

InChI Key

FFEARJCKVFRZRR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

Solubility

0.33 M
32.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 4.8
Soluble in water; Insoluble in ether
Soluble (in ethanol)

Synonyms

DL-METHIONINE;methionine;59-51-8;Racemethionine;Acimetion;Banthionine;Lobamine;Mertionin;Cynaron;Dyprin;Meonine;Metione;Neston;Urimeth;Methionine,DL-;Pedameth;DL-2-Amino-4-(methylthio)butanoicacid;H-DL-Met-OH;Methilonin;DL-Methioninum;MethionineDL-;(+-)-Methionine;Methionine,amorphous;NSC9241;2-amino-4-(methylthio)butanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1
  • Boc protecting group: The tert-Butyloxycarbonyl (Boc) group is a protecting group commonly used in peptide synthesis. It safeguards the N-terminus (amino end) of the serine residue during reactions involving other parts of the molecule [].
  • Serine amino acid: Serine (Ser) is a naturally occurring amino acid found in proteins. It plays various roles in biological processes, including protein structure and enzyme function.
  • Benzyl ester protecting group: The Benzyl (OBzl) group protects the C-terminus (carboxyl end) of the serine residue. Similar to the Boc group, it allows for selective modification at other sites of the molecule [].

Here are some potential scientific research applications of Boc-Ser-OBzl:

  • Peptide Synthesis: Boc-Ser-OBzl can be used as a building block in the synthesis of peptides containing serine. The protecting groups ensure the selective formation of the desired peptide bond while preventing unwanted side reactions [].
  • Enzyme Substrate Analogue: Due to its structural similarity to natural substrates, Boc-Ser-OBzl can be used as an analogue to study the activity of serine proteases, a class of enzymes that cleave peptide bonds at serine residues. By analyzing the interaction between Boc-Ser-OBzl and the enzyme, researchers can gain insights into enzyme function and develop new drugs that target these enzymes [].
  • Model Compound for Bioorganic Chemistry: Boc-Ser-OBzl serves as a model compound for studying various aspects of bioorganic chemistry, the field that explores the chemistry of biological molecules. Researchers can use it to investigate protecting group strategies, peptide bond formation mechanisms, and the reactivity of serine residues in different contexts [].

Boc-Ser-OBzl, also known as N-tert-butoxycarbonyl-L-serine benzyl ester, is a compound with the molecular formula C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-serine, along with a benzyl ester modification on the hydroxyl group. The Boc group is commonly used in peptide synthesis to protect amino acids during

Boc-Ser-OBzl itself doesn't have a specific mechanism of action. However, its role in peptide synthesis is crucial. The temporary protecting groups allow for the controlled assembly of amino acids in a specific order, ultimately leading to the formation of functional peptides with desired properties [].

Boc-Ser-OBzl is likely to exhibit some of the following safety hazards:

  • Irritant: May cause irritation to skin, eyes, and respiratory tract upon contact or inhalation [].
  • Harmful if swallowed: Ingestion may cause nausea, vomiting, and other gastrointestinal issues [].
  • Potential allergen: Boc-derived compounds have been reported to cause allergic reactions in some individuals.

Boc-Ser-OBzl is primarily utilized in solid-phase peptide synthesis (SPPS) where it acts as a building block for the formation of peptides. The protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid or similar reagents, to yield the free amino acid or peptide . The compound can also participate in various coupling reactions to form peptide bonds with other amino acids.

While specific biological activities of Boc-Ser-OBzl are not extensively documented, compounds containing serine residues are known to play crucial roles in protein structure and function. Serine is involved in enzyme catalysis, signaling pathways, and is a precursor for several biomolecules. The benzyl ester modification may enhance lipophilicity, potentially affecting bioavailability and interaction with biological membranes .

The synthesis of Boc-Ser-OBzl typically involves the following steps:

  • Protection of Serine: L-serine is reacted with tert-butoxycarbonyl anhydride to introduce the Boc group.
  • Formation of Benzyl Ester: The hydroxyl group of Boc-serine is then reacted with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the benzyl ester.
  • Purification: The resulting product is purified through recrystallization or chromatography to obtain Boc-Ser-OBzl in high purity .

Boc-Ser-OBzl is primarily used in:

  • Peptide Synthesis: As a protected form of serine, it facilitates the construction of peptides by preventing undesired reactions during coupling processes.
  • Chemical Research: It serves as an intermediate for synthesizing more complex molecules in organic chemistry.
  • Pharmaceutical Development: Its derivatives might be explored for potential therapeutic applications due to their structural similarity to naturally occurring amino acids .

Studies on Boc-Ser-OBzl often focus on its interactions within peptide chains and its stability under various reaction conditions. The presence of both the Boc and benzyl groups influences its solubility and reactivity compared to unprotected serine derivatives. Understanding these interactions helps optimize conditions for peptide synthesis and improve yields .

Boc-Ser-OBzl shares structural similarities with several other compounds that feature protecting groups on serine or related amino acids. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-tert-butoxycarbonyl-L-serineContains a Boc group onlySimpler structure without benzyl ester
N-benzyl-L-serineContains a benzyl group onlyLacks the Boc protecting group
N-tert-butoxycarbonyl-L-threonineSimilar Boc protection but different amino acidDifferent side chain properties
N-tert-butoxycarbonyl-L-tyrosineSimilar structure with aromatic side chainContains phenolic hydroxyl group

Boc-Ser-OBzl's unique combination of both Boc and benzyl groups makes it particularly useful in specific synthetic routes where both protection and reactivity are required .

Boc-Ser-OBzl is systematically named (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate. The nomenclature breaks down into three components:

  • Boc: tert-butoxycarbonyl, protecting the α-amino group.
  • Ser: L-serine, the parent amino acid.
  • OBzl: Benzyl ester, protecting the carboxyl group.

Synonyms include N-Boc-L-serine benzyl ester, Boc-L-Ser-OBzl, and benzyl (2S)-3-hydroxy-2-[(tert-butoxycarbonyl)amino]propanoate. Classified as a protected amino acid derivative, it belongs to the broader category of carbamates (Boc) and esters (OBzl), designed for use in solid-phase peptide synthesis (SPPS) and organic transformations.

Table 1: Key Identifiers of Boc-Ser-OBzl

PropertyValue
CAS Number59524-02-6
Molecular FormulaC₁₅H₂₁NO₅
Molecular Weight295.33 g/mol
IUPAC Name(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate

Historical Development in Amino Acid Protection Chemistry

The benzyl ester (OBzl) group, introduced earlier in the 1930s, provided carboxyl protection resistant to nucleophilic attack but removable via hydrogenolysis or mild base treatment. Combining Boc and OBzl on serine created a dual-protected derivative that addressed the challenges of synthesizing serine-containing peptides, which are prone to β-elimination under harsh conditions.

Significance in Peptide Synthesis and Organic Chemistry

Boc-Ser-OBzl’s utility stems from its orthogonal protection strategy:

  • Boc Group: Removed with trifluoroacetic acid (TFA) or HCl in dioxane, leaving the OBzl group intact.
  • OBzl Group: Cleaved via hydrogenolysis or saponification, preserving the Boc-protected amine.

This dual protection is vital for:

  • Stepwise Peptide Chain Elongation: Enables sequential coupling and deprotection in SPPS.
  • Side-Chain Stability: Prevents serine’s hydroxyl group from undergoing undesired reactions during synthesis.
  • Solubility Optimization: Enhances solubility in organic solvents like dichloromethane or DMF, critical for solution-phase reactions.

Table 2: Comparative Properties of Protective Groups

GroupProtection TargetDeprotection MethodStability Profile
Bocα-AminoAcid (TFA, HCl)Stable to bases, nucleophiles
OBzlCarboxylHydrogenolysis, baseStable to mild acids

Structural and Functional Characteristics

Boc-Ser-OBzl’s structure features three key functional units:

  • tert-Butoxycarbonyl (Boc): A carbamate group (-NHCO₂C(CH₃)₃) providing steric hindrance and acid lability.
  • Benzyl Ester (OBzl): An aromatic ester (-CO₂CH₂C₆H₅) offering base resistance and hydrogenolytic cleavage.
  • Serine Backbone: A β-hydroxy amino acid with the configuration (S) at C2, critical for biological activity in peptides.

Key Physical Properties:

  • Melting Point: 91°C (decomposition).
  • Solubility: Soluble in DCM, DMF, THF; sparingly soluble in water.
  • Optical Rotation: [α]²⁵D = -15° (c = 1, CHCl₃).

The stereochemical integrity of the L-serine moiety is preserved during synthesis, ensuring compatibility with natural peptide sequences.

Molecular Formula and Structure (C₁₅H₂₁NO₅)

Boc-Ser-OBzl possesses the molecular formula C₁₅H₂₁NO₅ with a molecular weight of 295.33 g/mol [1] [2]. The structure comprises three distinct structural components: the serine backbone containing a primary hydroxyl group, the tert-butoxycarbonyl protecting group attached to the amino nitrogen, and the benzyl ester protecting group esterified to the carboxyl carbon [3] [5]. The exact mass has been determined as 295.14197277 Da through high-resolution mass spectrometry analysis [2].

The molecular architecture exhibits significant structural complexity with a calculated complexity value of 345 [2]. The compound contains 21 heavy atoms distributed across its framework, with 8 rotatable bonds that contribute to its conformational flexibility [2] [5]. The topological polar surface area measures 84.86 Ų, reflecting the compound's hydrogen bonding capacity and molecular polarity characteristics [5].

PropertyValueSource
Molecular FormulaC₁₅H₂₁NO₅ [1] [2]
Molecular Weight295.33 g/mol [1] [2]
Exact Mass295.14197277 Da [2]
Heavy Atom Count21 [2]
Rotatable Bond Count8 [2]
Complexity345 [2]

Stereochemistry and Configuration

The stereochemical properties of Boc-Ser-OBzl are defined by a single chiral center located at the α-carbon (C-2) of the serine residue [1] [3]. This chiral center maintains the (S)-configuration characteristic of L-serine, preserving the natural stereochemistry of the parent amino acid [5] [6]. The absolute configuration ensures compatibility with biological systems and maintains the optical activity essential for peptide synthesis applications [7] [8].

The compound exhibits positive optical rotation with [α]₂₀/D = +20±1° when measured in ethanol solution at a concentration of 2% [7] [6]. This optical activity confirms the retention of stereochemical integrity during synthetic transformations [8]. The SMILES notation CC(C)(C)OC(=O)NC@@HC(=O)OCc1ccccc1 explicitly indicates the S-configuration at the chiral center through the @@H designation [1] [2].

Conformational analysis reveals that the serine side chain can adopt multiple rotameric states, with the hydroxyl group capable of assuming trans (t), gauche-plus (g⁺), or gauche-minus (g⁻) orientations relative to the α-carbon [9] [10]. Research has demonstrated that all three χ₁ rotamers are accessible, similar to the distribution observed in protein crystal structures [9] [10].

Stereochemical ParameterDescriptionReference
Chiral CentersSingle chiral center at C-2 [1] [3]
Absolute Configuration(S)-configuration [5] [6]
Optical Activity[α]₂₀/D = +20±1° (c=2, EtOH) [7] [6]
Conformational StatesMultiple χ₁ rotamers accessible [9] [10]

Physical Characteristics (Melting Point, Solubility, Stability)

Boc-Ser-OBzl exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions [2] [5]. The compound presents as a white to off-white crystalline solid at room temperature [3] [8]. The melting point occurs at 91°C with decomposition, indicating thermal instability at elevated temperatures [2] [5].

The density of Boc-Ser-OBzl has been calculated as 1.2±0.1 g/cm³, consistent with organic compounds containing multiple functional groups [2] [5]. The refractive index measures 1.523, reflecting the compound's optical properties [5]. Vapor pressure remains extremely low at 0.0±1.2 mmHg at 25°C, indicating minimal volatility under standard conditions [2] [5].

Solubility characteristics demonstrate the compound's preference for organic solvents over aqueous media [2] [3]. Boc-Ser-OBzl shows good solubility in dimethyl sulfoxide, dichloromethane, ethyl acetate, and other organic solvents, while exhibiting limited water solubility due to its hydrophobic protecting groups [2] [3]. The calculated LogP value of 2.65 confirms the compound's lipophilic nature [2] [5].

Stability analysis reveals that Boc-Ser-OBzl maintains structural integrity under normal storage conditions when kept in cool, dark environments [8] [11]. The compound demonstrates stability to basic conditions but shows susceptibility to acidic hydrolysis, particularly affecting the tert-butoxycarbonyl protecting group [12] [13]. The benzyl ester functionality remains stable under acidic conditions but can be removed through hydrogenolysis or transfer hydrogenation [14].

Physical PropertyValueMethod/Condition
AppearanceWhite to off-white solid [3] [8]
Melting Point91°C (decomposition) [2] [5]
Density1.2±0.1 g/cm³Calculated [2] [5]
Refractive Index1.523 [5]
LogP2.65Calculated [2] [5]
Vapor Pressure0.0±1.2 mmHg (25°C) [2] [5]

Crystallographic Data and Molecular Conformation

Crystallographic investigations of related serine derivatives provide insights into the solid-state structure and molecular conformation of Boc-Ser-OBzl [15] [9]. Studies on analogous compounds reveal that serine-containing molecules can adopt multiple conformational states in the crystal lattice, with different orientations of the hydroxyl side chain [9] [10].

Research on Boc-Ser-hyp(4-I-Ph)-OMe, a structurally related compound, demonstrated the presence of two distinct molecular conformations within the unit cell [15] [9]. One conformation exhibited the serine residue in the β conformation, while the other adopted the polyproline II (PPII) structure [9] [10]. These conformational variations arise from different hydrogen bonding patterns and intramolecular interactions [9].

Intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements [16] [9]. The serine hydroxyl group serves as both hydrogen bond donor and acceptor, facilitating network formation between adjacent molecules [9] [17]. Additional stabilization occurs through carbon-hydrogen to oxygen (C-H/O) interactions, particularly involving the serine side chain oxygen and neighboring molecular fragments [15] [9].

The crystal structures reveal that hydrogen bonding cooperativity enhances molecular stability through continuous chains or cycles of hydrogen bonds linking functional groups [9] [17]. This cooperativity phenomenon contributes to the overall crystal lattice stability and influences the compound's physical properties [16] [9].

Structure-Property Relationships

The structure-property relationships in Boc-Ser-OBzl demonstrate how molecular architecture influences physical and chemical behavior [2] [9]. The presence of two protecting groups significantly modifies the compound's solubility profile compared to unprotected serine [3] . The tert-butoxycarbonyl group contributes hydrophobic character while maintaining hydrogen bonding capability through its carbonyl oxygen [12] [13].

The benzyl ester moiety enhances lipophilicity and provides steric protection around the carboxyl group [19]. This protection enables selective chemical transformations while preventing unwanted side reactions [14]. The aromatic benzyl group also introduces potential π-π stacking interactions in solid-state arrangements [16] [19].

Hydrogen bonding patterns significantly influence conformational preferences and stability [9] [17]. The serine hydroxyl group can engage in intramolecular hydrogen bonding with the carbamate nitrogen or carbonyl oxygen, affecting molecular geometry [17]. These interactions contribute to conformational stabilization and influence the compound's reactivity profile [9] [10].

The rotational flexibility provided by eight rotatable bonds allows the molecule to adopt multiple conformations, impacting its biological activity and synthetic utility [2] [9]. This flexibility enables the compound to accommodate various binding sites and reaction geometries during peptide coupling reactions [20].

Thermal stability relationships indicate that the decomposition temperature correlates with hydrogen bonding strength and crystal packing efficiency [21] [19]. The relatively low decomposition point suggests that thermal methods for deprotection should be avoided in favor of chemical approaches [12] [13].

Structural FeatureProperty ImpactMechanism
Boc GroupAcid lability, base stabilityCarbamate hydrolysis [12] [13]
Benzyl EsterHydrogenolysis sensitivityCatalytic reduction [14]
Serine HydroxylHydrogen bonding capacityDonor/acceptor interactions [9] [17]
Conformational FlexibilityMultiple binding modesRotatable bonds [2] [9]
Aromatic Systemπ-π interactionsBenzyl ring stacking [16] [19]

Physical Description

Solid
COLOURLESS CRYSTALS OR WHITE POWDER.
White crystalline platelets or powder; Characteristic aroma

XLogP3

1.7

Density

Relative density (water = 1): 1.3

Melting Point

Mp 281 ° dec.
281°C

Drug Indication

Parenteral nutrition

Pharmacology

Methionine is one of nine essential amino acids in humans (provided by food), Methionine is required for growth and tissue repair. A sulphur-containing amino acid, methionine improves the tone and pliability of skin, hair, and strengthens nails. Involved in many detoxifying processes, sulphur provided by methionine protects cells from pollutants, slows cell aging, and is essential for absorption and bio-availability of selenium and zinc. Methionine chelates heavy metals, such as lead and mercury, aiding their excretion. It also acts as a lipotropic agent and prevents excess fat buildup in the liver. (NCI04)

ATC Code

V - Various
V03 - All other therapeutic products
V03A - All other therapeutic products
V03AB - Antidotes
V03AB26 - Methionine

Other CAS

59-51-8
33807-07-7
26062-47-5
348-67-4
63-68-3

Wikipedia

Boc-L-Serine benzyl ester

Dates

Modify: 2023-08-15

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